molecular formula C9H8ClIO2 B12856923 Methyl 5-chloro-3-iodo-2-methylbenzoate

Methyl 5-chloro-3-iodo-2-methylbenzoate

Cat. No.: B12856923
M. Wt: 310.51 g/mol
InChI Key: DDEGHBXSDBUBBL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-iodo-2-methylbenzoate is a substituted benzoate ester characterized by a methyl group at position 2, an iodine atom at position 3, and a chlorine atom at position 5 on the aromatic ring. Its molecular formula is C₉H₈ClIO₂, with a molecular weight of 310.52 g/mol (calculated). The compound’s unique substituent profile confers distinct electronic and steric properties, influencing its reactivity, solubility, and stability. The iodine atom, a heavy halogen, enhances molecular weight and may act as a leaving group in substitution reactions, while the methyl ester group at the carboxyl position contributes to lipophilicity .

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

methyl 5-chloro-3-iodo-2-methylbenzoate

InChI

InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3

InChI Key

DDEGHBXSDBUBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-iodo-2-methylbenzoate typically involves the esterification of 5-chloro-3-iodo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-chloro-3-iodo-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and iodine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structurally analogous compounds include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Source
Methyl 5-chloro-2-hydroxybenzoate 2-OH, 5-Cl 186.59 Hydroxyl, ester Kanto Catalog
Methyl 5-chloro-2-methoxy-d3-benzoate 2-OCH₃ (deuterated), 5-Cl 203.63 Methoxy (deuterated), ester Kanto Catalog
Methyl 3-amino-5-chloro-2-ethylbenzoate 2-C₂H₅, 3-NH₂, 5-Cl 213.66 Amino, ethyl, ester LookChem
Sandaracopimaric acid methyl ester Diterpenoid backbone ~330 (estimated) Bicyclic diterpene, ester Molecules 2014
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: The iodine and chlorine substituents in the target compound are electron-withdrawing, reducing aromatic ring electron density compared to the electron-donating methoxy or amino groups in analogs . This difference impacts reactivity in electrophilic substitution or coupling reactions.
  • Steric Effects: The 2-methyl group in the target compound introduces moderate steric hindrance, less pronounced than the 2-ethyl group in Methyl 3-amino-5-chloro-2-ethylbenzoate, which may hinder nucleophilic attack at the ester carbonyl .
  • Deuterated vs. Protio Groups: The deuterated methoxy group in Methyl 5-chloro-2-methoxy-d3-benzoate offers isotopic labeling advantages for metabolic or kinetic studies, a feature absent in the non-deuterated target compound .

Physicochemical Properties

  • Solubility : The iodine atom increases lipophilicity (logP ~3.5 estimated) compared to Methyl 5-chloro-2-hydroxybenzoate (logP ~2.1), which has a polar hydroxyl group .
  • Thermal Stability: Iodine’s weaker C-I bond (vs. C-Cl or C-O) may reduce thermal stability relative to chlorinated or oxygenated analogs. For example, sandaracopimaric acid methyl ester, a diterpenoid ester, exhibits higher stability due to its rigid bicyclic structure .
  • Spectroscopic Profiles: ¹H NMR: The target compound’s aromatic protons (positions 4 and 6) show deshielding due to electron-withdrawing substituents, contrasting with the shielded protons in Methyl 3-amino-5-chloro-2-ethylbenzoate (amino group is electron-donating) . HPLC Retention: The iodine atom likely increases retention time compared to Methyl 5-chloro-2-hydroxybenzoate, similar to how methyl octanoate’s chain length affects elution in GC analyses .

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